molecular formula C19H14F3N3O2 B2953413 N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1428355-61-6

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No. B2953413
M. Wt: 373.335
InChI Key: SJHATQWQUZIWAO-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

The synthesis analysis would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or compounds. This would include the reactants, products, and the conditions under which the reaction takes place.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound. It includes understanding the type of bonds (covalent, ionic, etc.) present, the geometry of the molecule, and the hybridization of the constituent atoms.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction takes place.



Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc.


Scientific Research Applications

Pharmacokinetics and Metabolism

Research on the pharmacokinetics and metabolism of compounds structurally similar or related to the one often involves detailed examination of how these substances are absorbed, distributed, metabolized, and excreted in the body. For instance, studies on specific inhibitors or drugs have shown that these compounds undergo complex metabolic pathways, involving oxidation, reduction, and conjugation reactions, with significant implications for their therapeutic use and safety profiles (Renzulli et al., 2011).

Toxicological Assessments

Toxicological assessments of chemicals, including those used in consumer products or as pharmaceuticals, are critical for understanding their safety and potential health risks. Investigations into the metabolism and disposition of chemicals in humans, as demonstrated by studies on specific antibiotics or receptor antagonists, provide valuable insights into their biotransformation and the role of various metabolic pathways in their elimination (Mamaril-Fishman et al., 2014).

Environmental and Human Health Impact

Research also extends to understanding the impact of environmental chemicals on human health, particularly their role in oxidative stress and inflammation. Investigations into urinary phenol and paraben concentrations, for example, offer insights into the exposure levels among different populations and the potential health effects associated with these exposures (Watkins et al., 2015).

Safety And Hazards

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Future Directions

This involves predicting or suggesting the potential areas of research involving the compound, based on its properties and uses.


Please note that this is a general approach and the specific details would vary depending on the compound. For “N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzamide”, you may need to consult scientific literature or a subject matter expert for detailed information.


properties

IUPAC Name

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c1-25-17(26)10-9-16(24-25)14-7-2-3-8-15(14)23-18(27)12-5-4-6-13(11-12)19(20,21)22/h2-11H,1H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHATQWQUZIWAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide

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